molecular formula C9H22ClN3S B1436148 N,N-Dibutylhydrazinecarbothioamide hydrochloride CAS No. 6499-16-7

N,N-Dibutylhydrazinecarbothioamide hydrochloride

Cat. No.: B1436148
CAS No.: 6499-16-7
M. Wt: 239.81 g/mol
InChI Key: DHOKEGWISNXRTD-UHFFFAOYSA-N
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Description

N,N-Dibutylhydrazinecarbothioamide hydrochloride: is a chemical compound with the molecular formula C9H22ClN3S. It is known for its unique structure and properties, which make it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dibutylhydrazinecarbothioamide hydrochloride typically involves the reaction of dibutylamine with carbon disulfide, followed by the addition of hydrazine hydrate. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt. The reaction conditions often include:

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors. The process is optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and pH .

Chemical Reactions Analysis

Types of Reactions

N,N-Dibutylhydrazinecarbothioamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or potassium permanganate.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride.

    Nucleophiles: Halides, alkoxides, or amines.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and substituted hydrazines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N,N-Dibutylhydrazinecarbothioamide hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N,N-Dibutylhydrazinecarbothioamide hydrochloride exerts its effects involves its interaction with specific molecular targets. It can inhibit certain enzymes or disrupt cellular processes, leading to its observed biological activities. The exact pathways and targets are still under investigation, but it is believed to involve the modulation of redox states and interference with cellular signaling.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethylhydrazinecarbothioamide hydrochloride
  • N,N-Diethylhydrazinecarbothioamide hydrochloride
  • N,N-Dipropylhydrazinecarbothioamide hydrochloride

Uniqueness

N,N-Dibutylhydrazinecarbothioamide hydrochloride is unique due to its specific alkyl chain length, which influences its solubility, reactivity, and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a compound of interest for further research .

Properties

IUPAC Name

3-amino-1,1-dibutylthiourea;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21N3S.ClH/c1-3-5-7-12(8-6-4-2)9(13)11-10;/h3-8,10H2,1-2H3,(H,11,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHOKEGWISNXRTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)C(=S)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6499-16-7
Record name Hydrazinecarbothioamide, N,N-dibutyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6499-16-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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